REACTION_CXSMILES
|
C(OC([N:11]1[CH2:15][CH:14]([O:16][C:17](=[O:19])[CH3:18])[CH2:13][CH:12]1[CH2:20][C:21]1[C:29]2[C:24](=[CH:25][C:26]([F:30])=[CH:27][CH:28]=2)[NH:23][C:22]=1[C:31]1[NH:32][C:33]2[C:38]([C:39]=1[CH2:40][CH:41]1[CH2:45][CH:44]([O:46][C:47](=[O:49])[CH3:48])[CH2:43][N:42]1C(OCC1C=CC=CC=1)=O)=[CH:37][CH:36]=[C:35]([F:60])[CH:34]=2)=O)C1C=CC=CC=1>[Pd].CCOC(C)=O.CO>[C:17]([O:16][CH:14]1[CH2:15][NH:11][CH:12]([CH2:20][C:21]2[C:29]3[C:24](=[CH:25][C:26]([F:30])=[CH:27][CH:28]=3)[NH:23][C:22]=2[C:31]2[NH:32][C:33]3[C:38]([C:39]=2[CH2:40][CH:41]2[NH:42][CH2:43][CH:44]([O:46][C:47](=[O:49])[CH3:48])[CH2:45]2)=[CH:37][CH:36]=[C:35]([F:60])[CH:34]=3)[CH2:13]1)(=[O:19])[CH3:18] |f:2.3|
|
Name
|
9
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1C(CC(C1)OC(C)=O)CC1=C(NC2=CC(=CC=C12)F)C=1NC2=CC(=CC=C2C1CC1N(CC(C1)OC(C)=O)C(=O)OCC1=CC=CC=C1)F
|
Name
|
EtOAc MeOH
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CO
|
Name
|
two
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
shaken for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
the solids were washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The clarified filtrate was concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1CC(NC1)CC1=C(NC2=CC(=CC=C12)F)C=1NC2=CC(=CC=C2C1CC1CC(CN1)OC(C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |